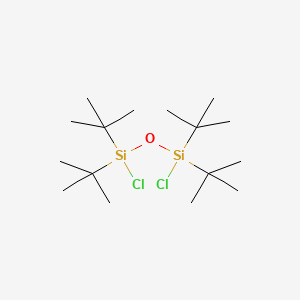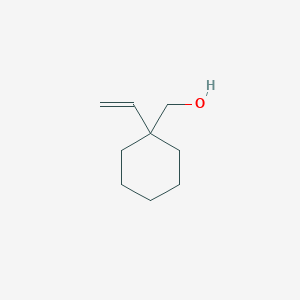
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is a chemical compound known for its unique structure and properties It belongs to the class of oxazaborinanes, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane typically involves the reaction of boronic acids with amines and alcohols under controlled conditions. One common method includes the use of boronic acid derivatives and amino alcohols in the presence of a catalyst to facilitate the formation of the oxazaborinane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the oxazaborinane ring into other boron-containing compounds.
Substitution: Substitution reactions can introduce different functional groups into the oxazaborinane ring, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazaborinane ring.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored for use in drug discovery and development. It may serve as a scaffold for designing new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the oxazaborinane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane: This compound has a similar structure but contains an oxygen atom instead of a boron atom in the ring.
4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione: This compound has a similar ring structure but includes sulfur and nitrogen atoms instead of boron and oxygen.
Uniqueness
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is unique due to the presence of boron in its ring structure, which imparts distinct chemical and physical properties. The boron atom’s ability to form stable complexes with various molecules makes this compound particularly valuable in research and industrial applications.
Propiedades
Número CAS |
112980-86-6 |
|---|---|
Fórmula molecular |
C10H22BNO |
Peso molecular |
183.10 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-10(4,5)6-9(3)13-11/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
MGAWDTSFBGXZHT-UHFFFAOYSA-N |
SMILES canónico |
B1(NC(CC(O1)C)(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

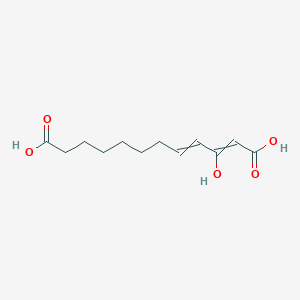

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
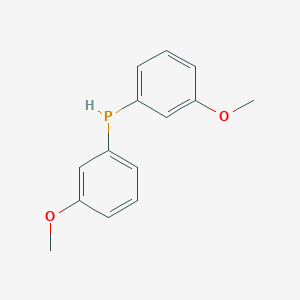
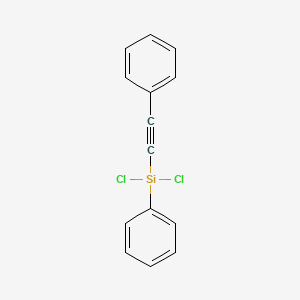

![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
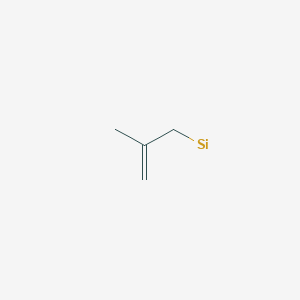

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
